![molecular formula C19H20N2O4 B1376335 [1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester CAS No. 864825-19-4](/img/structure/B1376335.png)
[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester
概要
説明
“[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester” is a chemical compound that has gained significant attention from researchers due to its potential for various applications1. The IUPAC name for this compound is benzyl N-[1-oxo-1-(phenacylamino)propan-2-yl]carbamate2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s known that reactions at the benzylic position are very important for synthesis problems3. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation3.Molecular Structure Analysis
The molecular weight of this compound is 340.4 g/mol1. The molecular formula is C19H20N2O41. Unfortunately, the specific molecular structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s known that reactions at the benzylic position are crucial in organic chemistry3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, the molecular weight is 340.4 g/mol1, and the molecular formula is C19H20N2O41.科学的研究の応用
Diastereoselective Synthesis and Stereochemical Properties
- Research demonstrates the diastereoselective synthesis of atropisomeric quinazolinones using carbamic acid esters, highlighting their high stereochemical stability and significance in stereochemistry (Natsugari et al., 2006).
Enantioselective Preparation in Organic Synthesis
- The compound is utilized in enantioselective preparations, like dihydropyrimidones, indicating its role in the synthesis of chiral compounds (Goss et al., 2009).
Application in Drug Synthesis
- It is used in the synthesis of compounds like PD 145942 and PD 154075, suggesting its application in drug development, particularly for treating anxiety and emesis (Ekhato & Huang, 1997).
Pharmacological Research
- The compound's derivatives have been studied for their physostigmine-like action, contributing to pharmacological research (Aeschlimann & Reinert, 1931).
Structural and Conformational Studies
- Studies involve its derivatives in structural and conformational analyses, providing insights into molecular configurations (Ciolkowski et al., 2009).
Synthesis of HIV Protease Inhibitor
- Its derivatives are used in the synthesis of HIV protease inhibitors, indicating its importance in antiviral drug development (Patel et al., 1997).
Synthesis of Naphthoisoquinolines
- Research on its ester derivatives led to new syntheses of naphthoisoquinolines, showcasing its role in complex organic syntheses (Pampín et al., 2003).
Hydrogen Bond-Directed Self-Assembly
- The compound's derivatives are studied for their role in hydrogen bond-directed self-assembly, contributing to supramolecular chemistry (Muñoz et al., 2010).
Synthesis of ACEI Medicines
- It serves as an intermediate in the synthesis of ACEI medicines, highlighting its pharmaceutical applications (Yun, 2004).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results.
将来の方向性
The future directions for the research and application of this compound are not detailed in the search results. However, given its potential for various applications1, it’s likely that further research will continue to explore its properties and uses.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult with a chemistry professional.
特性
IUPAC Name |
benzyl N-[1-oxo-1-(phenacylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXSRRTCSHUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

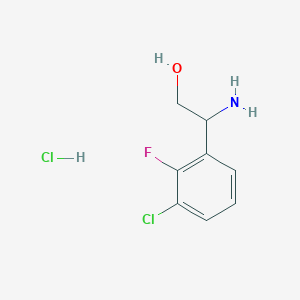

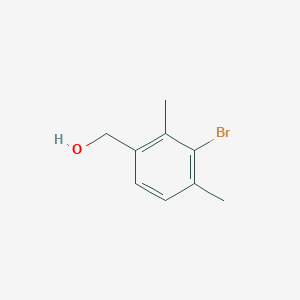
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
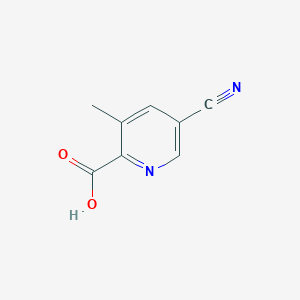
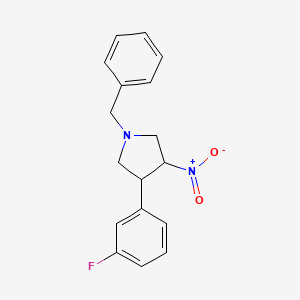
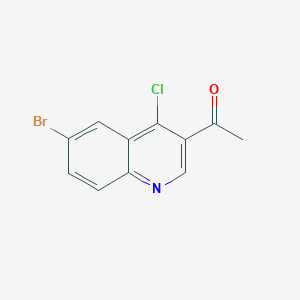
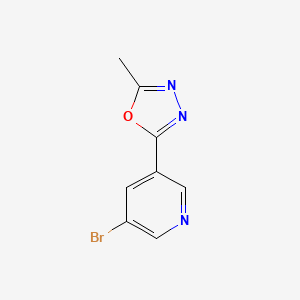
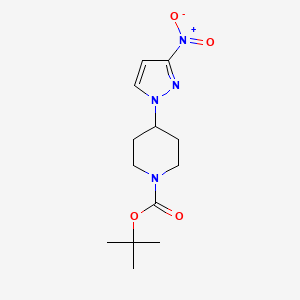
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)
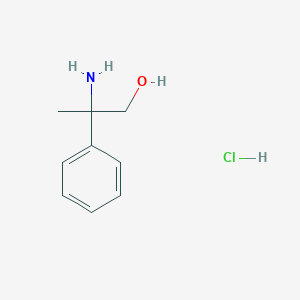
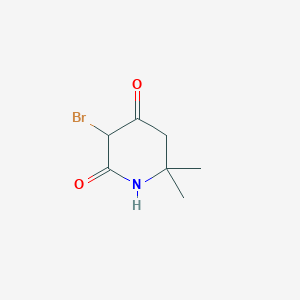

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)